molecular formula C16H16N2O3 B5758614 2-{[(2-methoxyphenyl)acetyl]amino}benzamide

2-{[(2-methoxyphenyl)acetyl]amino}benzamide

Cat. No. B5758614
M. Wt: 284.31 g/mol
InChI Key: PELUTWCKCZBFGN-UHFFFAOYSA-N
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Description

2-{[(2-methoxyphenyl)acetyl]amino}benzamide, also known as MABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MABA is a derivative of benzamide and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-{[(2-methoxyphenyl)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-{[(2-methoxyphenyl)acetyl]amino}benzamide has been found to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell division and DNA replication.
Biochemical and Physiological Effects:
2-{[(2-methoxyphenyl)acetyl]amino}benzamide has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. 2-{[(2-methoxyphenyl)acetyl]amino}benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. Additionally, 2-{[(2-methoxyphenyl)acetyl]amino}benzamide has been found to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(2-methoxyphenyl)acetyl]amino}benzamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-{[(2-methoxyphenyl)acetyl]amino}benzamide has been found to exhibit potent anti-cancer activity, making it a promising candidate for further research in the field of cancer treatment. However, one of the limitations of using 2-{[(2-methoxyphenyl)acetyl]amino}benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving 2-{[(2-methoxyphenyl)acetyl]amino}benzamide. One area of research could be the development of novel drug formulations that improve the solubility and bioavailability of 2-{[(2-methoxyphenyl)acetyl]amino}benzamide, making it more effective in the treatment of cancer and other diseases. Additionally, further research could be conducted to elucidate the mechanism of action of 2-{[(2-methoxyphenyl)acetyl]amino}benzamide, which could lead to the development of more targeted and effective cancer therapies. Finally, research could be conducted to explore the potential applications of 2-{[(2-methoxyphenyl)acetyl]amino}benzamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, 2-{[(2-methoxyphenyl)acetyl]amino}benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. 2-{[(2-methoxyphenyl)acetyl]amino}benzamide exhibits potent anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. While there are limitations to using 2-{[(2-methoxyphenyl)acetyl]amino}benzamide in lab experiments, its relatively simple synthesis method and promising biochemical and physiological effects make it a compound worth further investigation in the field of scientific research.

Synthesis Methods

The synthesis method of 2-{[(2-methoxyphenyl)acetyl]amino}benzamide involves the reaction of 2-methoxybenzoic acid with acetic anhydride to form 2-acetoxybenzoic acid, which is then reacted with 2-aminobenzamide to yield 2-{[(2-methoxyphenyl)acetyl]amino}benzamide. The synthesis of 2-{[(2-methoxyphenyl)acetyl]amino}benzamide is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

2-{[(2-methoxyphenyl)acetyl]amino}benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2-{[(2-methoxyphenyl)acetyl]amino}benzamide has been found to exhibit potent anti-cancer activity, particularly against breast and prostate cancer cells. Additionally, 2-{[(2-methoxyphenyl)acetyl]amino}benzamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[[2-(2-methoxyphenyl)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-5-2-6-11(14)10-15(19)18-13-8-4-3-7-12(13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELUTWCKCZBFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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